molecular formula C11H7F3N2O4 B1453928 2,2,2-trifluoroethyl N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamate CAS No. 1394777-21-9

2,2,2-trifluoroethyl N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamate

Cat. No. B1453928
M. Wt: 288.18 g/mol
InChI Key: CBLRXTSRIKTJPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2,2,2-Trifluoroethyl N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamate” is a chemical compound with the molecular formula C11H7F3N2O4 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of an isoindolinone ring, a carbamate group, and a trifluoroethyl group . The molecular weight is 288.18 g/mol .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 288.18 . Other physical and chemical properties such as boiling point, melting point, and density are not specified in the available resources .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been involved in the synthesis of various novel molecules. For instance, Biitseva et al. (2007) synthesized 4-trifluoromethyl-3,4-dihydro-1,3,5-triazino[2,1-a]isoindol-2-ones by reacting 1-aryl-1-chloro-2,2,2-trifluoroethyl isocyanates with 3-amino-1-arylimino-1H-isoindoles, highlighting its utility in creating unique chemical structures (Biitseva et al., 2007).
  • Additionally, Xiao et al. (2014) reported the generation of novel macrocyclic organotin(IV) carboxylates, where 5-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-isophthalic acid was used as a core structure. This research underscores the compound's role in forming complex molecular architectures with potential applications in various fields, including materials science (Xiao et al., 2014).

Pharmacological Research

  • Courtney et al. (2004) described a class of 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acids as inhibitors of the enzyme heparanase, highlighting their potential in therapeutic applications for diseases where heparanase is implicated (Courtney et al., 2004).

Material Science and Structural Analysis

  • Tewari et al. (2009) conducted a single crystal X-ray study of a derivative, underscoring the importance of such compounds in understanding weak interactions in chemical and biological systems. This kind of research can aid in material science and drug design by elucidating the behavior of molecules at the atomic level (Tewari et al., 2009).

Environmental and Green Chemistry

  • In the field of green chemistry, Reddy et al. (2014) developed environmentally friendly syntheses of potential analgesic and antipyretic compounds using derivatives of 1,3-dioxo-1,3-dihydro-isoindol-2-yl, demonstrating the role of this compound in creating more sustainable chemical processes (Reddy et al., 2014).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the available resources . As with any chemical compound, appropriate safety measures should be taken when handling it.

properties

IUPAC Name

2,2,2-trifluoroethyl N-(1,3-dioxoisoindol-5-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2O4/c12-11(13,14)4-20-10(19)15-5-1-2-6-7(3-5)9(18)16-8(6)17/h1-3H,4H2,(H,15,19)(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBLRXTSRIKTJPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1NC(=O)OCC(F)(F)F)C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-trifluoroethyl N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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